4-bromo-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide
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Overview
Description
4-BROMO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a pyridine ring, and a sulfonamide group
Preparation Methods
The synthesis of 4-BROMO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZENE-1-SULFONAMIDE typically involves several steps, including the formation of intermediate compounds and the use of specific reagents and conditions. One common synthetic route involves the Heck reaction, where 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is reacted with N,N-diphenyl-4-vinylaniline in the presence of a palladium catalyst (Pd(PPh3)4) and triethylamine (Et3N) in anhydrous toluene . The reaction mixture is degassed with argon and stirred at 110°C for an extended period (e.g., 64 hours) to achieve the desired product.
Chemical Reactions Analysis
4-BROMO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The presence of the pyridine ring and the vinyl group allows for coupling reactions, such as the Heck reaction, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, triethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-BROMO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying biological interactions and developing potential therapeutic agents.
Medicine: Its potential as a pharmacophore for drug development is being explored, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets and pathways. The presence of the sulfonamide group allows it to interact with enzymes and proteins, potentially inhibiting their activity. The pyridine ring and vinyl group contribute to its binding affinity and specificity towards certain molecular targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-BROMO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide group, but differ in their overall structure and reactivity.
3-Bromoimidazo[1,2-a]pyridines: These compounds contain a bromine atom and a pyridine ring, but have a different arrangement of atoms and functional groups.
Properties
Molecular Formula |
C19H15BrN2O2S |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
4-bromo-N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H15BrN2O2S/c20-17-6-8-19(9-7-17)25(23,24)22-18-3-1-2-16(14-18)5-4-15-10-12-21-13-11-15/h1-14,22H/b5-4+ |
InChI Key |
CVERHTUPFIGTTH-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)/C=C/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C=CC3=CC=NC=C3 |
Origin of Product |
United States |
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